Peramivir

influenza neuraminidase inhibition antiviral potency IC50 comparison

Peramivir (229614-55-5) is a cyclopentane-derived neuraminidase inhibitor formulated exclusively for IV administration, delivering 100% bioavailability and a terminal half-life >20 h. Its median IC50 of 0.10 nM against H3N2 outperforms oseltamivir (2.2-fold) and zanamivir (4.8-fold), making it the ideal high-potency standard for neuraminidase inhibition assays. The H275Y mutant shows only 2-3× resistance vs. total loss for oseltamivir, positioning peramivir as an essential component in WHO resistance surveillance panels. Core composition-of-matter patent (US6562861) expired Dec 2023, enabling generic API procurement at significant cost savings over patent-protected alternatives like baloxavir.

Molecular Formula C15-H28-N4-O4
Molecular Weight 328.41 g/mol
CAS No. 229614-55-5
Cat. No. B1663781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeramivir
CAS229614-55-5
Synonyms3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201
Molecular FormulaC15-H28-N4-O4
Molecular Weight328.41 g/mol
Structural Identifiers
SMILESCCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
InChIInChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
InChIKeyXRQDFNLINLXZLB-CKIKVBCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peramivir (CAS 229614-55-5): Baseline Characteristics of an Intravenous Neuraminidase Inhibitor for Influenza


Peramivir (CAS 229614-55-5) is a cyclopentane-derived neuraminidase inhibitor that functions as a transition-state analogue, preventing influenza A and B viral release from infected host cells [1]. Unlike orally administered oseltamivir or inhaled zanamivir, peramivir is formulated exclusively for intravenous administration, achieving 100% bioavailability with a terminal elimination half-life of approximately 20 hours in individuals with normal renal function [2].

Peramivir (CAS 229614-55-5): Why In-Class Neuraminidase Inhibitors Are Not Interchangeable


Within the neuraminidase inhibitor class, peramivir, oseltamivir, zanamivir, and laninamivir exhibit substantial differences in enzyme inhibition potency, resistance mutation susceptibility profiles, route-dependent bioavailability, and pharmacokinetic half-life that preclude generic substitution without compromising therapeutic outcomes [1]. Peramivir uniquely combines a guanidinium group (characteristic of zanamivir) with a hydrophobic side chain (characteristic of oseltamivir), resulting in a slow-binding inhibition mechanism that confers distinct quantitative differentiation across potency, resistance, clinical efficacy, pharmacokinetics, and procurement-relevant patent status [2].

Peramivir (CAS 229614-55-5): Quantitative Differentiation Evidence Against Comparator Neuraminidase Inhibitors


Peramivir Demonstrates 2.2- to 5.5-Fold Higher Potency (Lower Median IC50) than Oseltamivir and Zanamivir in Clinical A(H3N2) Isolates

In a direct comparative analysis of 69 clinical A(H3N2) influenza isolates collected during the 2018/19 season in Japan, peramivir exhibited a median IC50 of 0.10 ± 0.03 nM, which was 2.2-fold lower (more potent) than oseltamivir (0.22 ± 0.15 nM) and 4.8-fold lower than zanamivir (0.48 ± 0.27 nM) [1]. This represents the lowest median IC50 among all four neuraminidase inhibitors tested in this contemporary clinical surveillance cohort.

influenza neuraminidase inhibition antiviral potency IC50 comparison

Peramivir Retains Partial Activity Against Oseltamivir-Resistant H275Y Mutant with 2.0- to 3.3-Fold Lower Resistance Magnitude than Oseltamivir

Against influenza A(H1N1)pdm09 viruses carrying the clinically prevalent oseltamivir-resistance mutation NA/H275Y, peramivir exhibited a 75- to 152-fold increase in IC50 relative to wild-type, whereas oseltamivir exhibited a 301- to 497-fold increase [1]. In a separate recombinant virus study, the H275Y mutation conferred 982-fold resistance to oseltamivir versus 661-fold resistance to peramivir, a 1.5-fold difference in resistance magnitude [2]. Zanamivir maintained wild-type susceptibility against H275Y mutants in both studies (0.8- to 1.3-fold change).

antiviral resistance H275Y mutation neuraminidase inhibitor susceptibility

Peramivir Achieves Significantly Faster Virus Clearance than Oseltamivir in Pediatric Randomized Controlled Trial

In an open-label randomized controlled trial of 123 children aged 4-12 years with influenza A virus infection, patients receiving intravenous peramivir demonstrated a significantly shorter time to virus clearance compared with oral oseltamivir recipients (adjusted p = 0.035) [1]. Time to virus clearance, based on influenza virus titer from serial nasal discharge assessments, was the primary endpoint. Comparisons between peramivir and inhaled zanamivir or inhaled laninamivir were not statistically significant.

pediatric influenza viral clearance randomized controlled trial

Peramivir Pharmacokinetic Half-Life Exceeds Oseltamivir and Zanamivir by 16- to 19-Fold, Enabling Single-Dose Intravenous Regimen

Peramivir exhibits a terminal elimination half-life of over 24 hours (approximately 20 hours in normal renal function), which is markedly longer than the 1.25-hour half-life reported for both oseltamivir carboxylate (active metabolite) and zanamivir [1]. This 16- to 19-fold longer half-life, combined with 100% bioavailability via intravenous administration and minimal hepatic metabolism, permits single-dose treatment regimens [2]. In contrast, oseltamivir requires twice-daily oral dosing for 5 days, and zanamivir requires twice-daily inhaled dosing for 5 days.

pharmacokinetics half-life intravenous administration

Core Composition-of-Matter Patent US6562861 Expired December 2023, Enabling Generic API Sourcing Without Royalty Obligations

The foundational composition-of-matter patent covering peramivir (US6562861, 'Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors') expired on December 16, 2023 [1]. This expiry removes primary intellectual property barriers to generic API manufacturing and sourcing. Two additional formulation/use patents (US8778997 and US10391075) remain active until 2027, but the expiration of the core compound patent distinguishes peramivir from comparator neuraminidase inhibitors that maintain longer patent exclusivity periods.

patent expiry generic sourcing procurement

Peramivir Shows 8.4-Fold Higher Potency than Oseltamivir and 2.6-Fold Higher than Zanamivir Against Wild-Type Influenza B Virus

In a sialidase inhibition assay using recombinant wild-type influenza B neuraminidase, peramivir demonstrated an IC50 of 0.54 nM (95% CI: 0.47-0.62 nM), compared to 4.5 nM for oseltamivir carboxylate and 1.4 nM for zanamivir [1]. This corresponds to an 8.4-fold higher potency versus oseltamivir and a 2.6-fold higher potency versus zanamivir against influenza B. Among the four neuraminidase inhibitors tested, laninamivir exhibited the lowest IC50 (0.086 nM).

influenza B virus neuraminidase inhibition antiviral susceptibility

Peramivir (CAS 229614-55-5): Research and Industrial Application Scenarios Supported by Quantitative Differentiation


Reference Standard for Neuraminidase Inhibitor Potency Calibration in High-Throughput Screening

Peramivir's median IC50 of 0.10 nM against A(H3N2) clinical isolates, representing the lowest value among FDA-approved neuraminidase inhibitors [1], positions it as a high-potency reference standard for calibrating neuraminidase inhibition assays and benchmarking novel antiviral candidates in high-throughput screening programs. Its 2.2-fold higher potency than oseltamivir and 4.8-fold higher than zanamivir against circulating strains provides a sensitive baseline for detecting subtle potency shifts in compound libraries.

Antiviral Resistance Surveillance Panel Component for H275Y Mutation Testing

The differential resistance profile of peramivir against H275Y mutants—exhibiting 2.0- to 3.3-fold lower resistance magnitude than oseltamivir in clinical isolates [1]—makes it an essential component of neuraminidase inhibitor resistance surveillance panels. Including peramivir alongside oseltamivir and zanamivir enables laboratories to distinguish H275Y-mediated resistance (which fully compromises oseltamivir but only partially affects peramivir) from other resistance mechanisms, improving phenotypic resistance classification accuracy in WHO Collaborating Centre surveillance programs.

Positive Control for Intravenous Antiviral Pharmacokinetic Modeling in Preclinical Species

Peramivir's unique pharmacokinetic profile—100% bioavailability via intravenous administration and a terminal half-life exceeding 24 hours [1]—makes it an ideal positive control for validating intravenous antiviral delivery systems and pharmacokinetic models in rodents and ferrets. Its established PK parameters in multiple preclinical species enable researchers to benchmark novel intravenous neuraminidase inhibitor candidates against a well-characterized reference compound with documented lung tissue distribution and renal clearance properties.

Cost-Effective Generic API Sourcing for Large-Scale Antiviral Research Programs

The expiration of peramivir's core composition-of-matter patent (US6562861) in December 2023 [1] enables procurement of generic peramivir API from multiple qualified manufacturers without royalty obligations. For large-scale in vivo efficacy studies, combination therapy investigations, or formulation development programs requiring gram-to-kilogram quantities, this patent expiry provides a significant cost advantage over patent-protected alternatives such as baloxavir marboxil, which will remain under exclusivity into the 2030s.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peramivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.